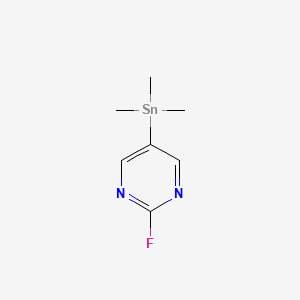![molecular formula C34H30N4O4 B12452081 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12452081.png)
N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(2-methylphenoxy)acetamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)-N-[4-(5-{4-[2-(2-methylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide is a complex organic compound that features a combination of phenoxy, acetamido, and pyrimidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[4-(5-{4-[2-(2-methylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of 2-(2-methylphenoxy)acetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 2-(2-methylphenoxy)acetic acid is then converted to its corresponding acetamide by reacting with ammonia or an amine.
Coupling with Pyrimidinyl Group: The acetamide is then coupled with a pyrimidinyl derivative through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Coupling: The intermediate product is then coupled with 4-(5-{4-[2-(2-methylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The phenoxy groups in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The acetamido group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Amines or reduced acetamido derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of advanced materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(5-{4-[2-(2-methylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrimidinyl group could play a role in binding to nucleic acids or proteins, while the phenoxy and acetamido groups may contribute to the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
2-(2-methylphenoxy)acetic acid: A simpler derivative with similar phenoxy functionality.
2-{[(2-methylphenoxy)acetyl]amino}benzoic acid: Contains both phenoxy and acetamido groups but lacks the pyrimidinyl moiety.
Bis(2-methylphenoxy)phosphinic acid: Features two phenoxy groups but differs in its overall structure and functionality.
Uniqueness
2-(2-methylphenoxy)-N-[4-(5-{4-[2-(2-methylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide is unique due to its combination of phenoxy, acetamido, and pyrimidinyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C34H30N4O4 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC 名称 |
2-(2-methylphenoxy)-N-[4-[2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C34H30N4O4/c1-23-7-3-5-9-30(23)41-21-32(39)37-28-15-11-25(12-16-28)27-19-35-34(36-20-27)26-13-17-29(18-14-26)38-33(40)22-42-31-10-6-4-8-24(31)2/h3-20H,21-22H2,1-2H3,(H,37,39)(H,38,40) |
InChI 键 |
WDYDBPACQMXWMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)COC5=CC=CC=C5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzamide](/img/structure/B12452005.png)
![2-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452008.png)

![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)

![1-[4-(4-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}phenyl)piperazin-1-yl]ethanone](/img/structure/B12452024.png)

![N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide](/img/structure/B12452040.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12452042.png)
![4-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12452048.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B12452055.png)
![4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)

![3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452069.png)
